molecular formula C2H5NdO3+2 B13886829 Neodymium(3+);acetate;hydrate

Neodymium(3+);acetate;hydrate

Cat. No.: B13886829
M. Wt: 221.30 g/mol
InChI Key: FYORTKADRAQHGT-UHFFFAOYSA-M
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Description

Contextual Significance of Lanthanide Acetate (B1210297) Complexes in Inorganic Chemistry Research

Lanthanide elements, including neodymium, are characterized by their ability to act as Lewis acids, forming coordination complexes with a wide range of Lewis bases. libretexts.org Among these, lanthanide acetate complexes are of particular interest in inorganic chemistry. The acetate anion is a versatile ligand, capable of bonding to metal ions in numerous ways, which presents both a challenge and an opportunity for synthetic chemists. nih.gov This versatility allows for the construction of complex structures, including dimers and polymers. nih.govresearchgate.net

The study of these complexes is crucial for several reasons. They are fundamental to the development of industrial catalysts, with applications in polymerization reactions. libretexts.org Furthermore, lanthanide complexes are at the forefront of research into advanced materials with specific magnetic and optical properties. For instance, they are essential in the design of single-molecule magnets (SMMs), which have potential applications in high-density data storage and quantum computing. frontiersin.orgfrontiersin.orgnih.gov In the biomedical field, the unique properties of lanthanide complexes are harnessed for applications such as contrast agents in medical imaging and as non-radioactive substitutes for traditional materials in electron microscopy. rsc.org

Historical Development and Evolution of Research on Neodymium(III) Coordination Compounds

The story of neodymium begins in 1885 with its discovery by Austrian chemist Carl Auer von Welsbach. library.phwikipedia.org He successfully separated it from a material called didymium, which was previously thought to be an element. wikipedia.orgsciencelearn.org.nz However, it wasn't until 1925 that neodymium was isolated in a relatively pure metallic form. library.phwikipedia.org

Early commercial applications of neodymium compounds emerged in 1927, primarily as dyes for glass, a use that continues today. library.phsciencelearn.org.nz For decades, the standard method for purifying neodymium was through the fractional crystallization of double nitrate (B79036) salts. library.phwikipedia.org

The evolution of research on Neodymium(III) coordination compounds reflects broader trends in inorganic chemistry. Initial studies focused on fundamental synthesis methods, such as reacting neodymium oxide or carbonate with acetic acid, and basic characterization of the resulting compounds. wikipedia.orgcrystalls.info Over time, research has become more sophisticated. Modern investigations focus on developing novel synthetic pathways, such as the use of ionic liquids to create anhydrous complexes with specific structures, or employing hydrothermal synthesis techniques. nih.govresearchgate.net The trajectory of research has shifted from simple discovery and characterization to the targeted design and synthesis of neodymium compounds for specific, high-performance applications in fields like catalysis, magnetism, and optics. frontiersin.orgresearchgate.net

Fundamental Principles of Lanthanide-Acetate Ligand Interactions

The interaction between the neodymium(III) ion and acetate ligands is governed by fundamental principles of coordination chemistry. The Nd³⁺ ion, with its positive charge, acts as a Lewis acid, attracting the electron-rich oxygen atoms of the acetate ligands (Lewis bases). libretexts.org

A key feature of this interaction is the versatility of the acetate ligand's coordination. It can bind to the metal center in several ways:

Monodentate: One oxygen atom of the acetate group bonds to the metal ion. researchgate.net

Bidentate: Both oxygen atoms of the acetate group bond to the same metal ion. researchgate.net

Bridging: The acetate group links two different metal ions. frontiersin.orgfrontiersin.orgnih.gov

The specific coordination mode depends on factors like the presence of other ligands (including water) and the reaction conditions. researchgate.net In anhydrous neodymium(III) acetate, the Nd³⁺ ions are typically coordinated by eight or nine oxygen atoms from the acetate ligands. wikipedia.orgresearchgate.net These coordinated polyhedra then link together to form layered structures. wikipedia.orgresearchgate.net The coordination number—the number of atoms bonded to the central metal ion—is influenced by the size of the lanthanide ion, with a general trend of decreasing coordination number for smaller lanthanides. rsc.orgsrs.gov This coordination environment, including the geometry (e.g., a twisted square antiprism), is a critical determinant of the compound's physical properties, particularly its magnetic and spectroscopic behavior. frontiersin.orgnih.govfrontiersin.orgsrs.gov

Overview of Research Trajectories for Neodymium(III) Acetate Hydrate (B1144303)

Current research on neodymium(III) acetate hydrate is multifaceted, primarily focusing on its role as a precursor for creating advanced functional materials.

Synthesis and Structural Analysis: Researchers continue to explore new methods to synthesize neodymium acetate with greater control over its structure and water content. This includes the use of ionic liquids to selectively form anhydrous polymeric or dimeric structures. nih.gov Detailed structural characterization using techniques like single-crystal X-ray diffraction remains a priority to understand the precise arrangement of atoms, which is crucial for predicting and tuning material properties. researchgate.netfrontiersin.org Various hydrated forms, including the monohydrate and tetrahydrate, have been identified, each with a distinct crystal structure. wikipedia.orgresearchgate.netcrystalls.info

Thermal Properties: The thermal decomposition of neodymium(III) acetate hydrate is a key area of study, as it is often used in high-temperature synthesis of other materials, like neodymium oxide (Nd₂O₃). wikipedia.org The process typically occurs in stages: an initial loss of water molecules (dehydration) at temperatures around 100-150°C, followed by the decomposition of the acetate ligands at higher temperatures (300-400°C), and finally the formation of the stable oxide above 600°C. wikipedia.org

Applications Research: A major thrust of the research is in leveraging neodymium(III) acetate hydrate to create materials with valuable applications:

Optical Materials: It is a widely used doping agent for specialty glasses and crystals. library.phthermofisher.com When added to glass, it imparts an attractive purple color that can change under different lighting conditions. wikipedia.orgfishersci.iesciencelearn.org.nz It is also a key component in the creation of powerful lasers, such as the Nd:YAG (neodymium-doped yttrium aluminum garnet) laser. library.phamericanelements.com

Catalysis: The compound serves as a precursor for high-purity catalysts used in industrial processes like polymerization. cymitquimica.com

Electronics and Magnetics: It is used in the manufacturing of capacitors and as a starting material for producing powerful neodymium-based magnets. wikipedia.orgsciencelearn.org.nzthermofisher.comheegermaterials.com

Biomedical Field: Emerging research is exploring its use in biomedical applications, such as in photothermal therapy and for promoting bone regeneration. researchgate.net

Compound Data Tables

Table 1: Chemical Identifiers for Neodymium(III) Acetate Hydrate

Identifier Value Source
IUPAC Name neodymium(3+);triacetate;hydrate ereztech.comnih.gov
CAS Number 334869-71-5 fishersci.ieheegermaterials.comaez.com.tr
Molecular Formula Nd(CH₃COO)₃·xH₂O heegermaterials.comaez.com.tr
Molar Mass 321.37 g/mol (anhydrous) wikipedia.orgaez.com.tr

Table 2: Physical and Crystal Properties of Neodymium(III) Acetate Hydrates

Property Value Source
Appearance Light purple / mauve solid wikipedia.org
Solubility Soluble in water, moderately soluble in strong mineral acids wikipedia.orgfishersci.ieaez.com.tr
Crystal System (Tetrahydrate) Triclinic wikipedia.orgcrystalls.info
Space Group (Tetrahydrate) P 1 wikipedia.org
Thermal Decomposition Decomposes to Nd₂O₃ at high temperatures wikipedia.org
Dehydration Temperature ~110 °C (loses water) wikipedia.org

Properties

Molecular Formula

C2H5NdO3+2

Molecular Weight

221.30 g/mol

IUPAC Name

neodymium(3+);acetate;hydrate

InChI

InChI=1S/C2H4O2.Nd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-1

InChI Key

FYORTKADRAQHGT-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].O.[Nd+3]

Origin of Product

United States

Synthetic Methodologies for Neodymium Iii Acetate Hydrate and Its Derivatives

Controlled Precipitation and Crystallization Techniques

Controlled precipitation and crystallization are foundational methods for producing Neodymium(III) acetate (B1210297) hydrate (B1144303). A common and straightforward approach involves the reaction of neodymium(III) oxide (Nd₂O₃) with acetic acid. crystalls.info The general chemical equation for this reaction is:

Nd₂O₃ + 6CH₃COOH → 2Nd(CH₃COO)₃ + 3H₂O

This method is favored for its simplicity and the minimal waste generated, as unreacted acetic acid can often be recovered. The hydration state of the resulting neodymium acetate is highly dependent on the crystallization conditions. For instance, different hydrates of neodymium acetate can be obtained by adjusting the pH of the solution. wikipedia.orgresearchgate.net Specifically, crystallization from aqueous solutions below 17°C typically yields the tetrahydrate (Nd(CH₃COO)₃·4H₂O), while the sesquihydrate tends to form at temperatures above 31°C. Between 17°C and 31°C, either form may crystallize. researchgate.net The cooling rate also plays a crucial role; slow cooling encourages the formation of larger crystals, whereas rapid cooling results in a fine powder.

Alternative precursors to neodymium oxide include neodymium(III) hydroxide (B78521) (Nd(OH)₃) and neodymium(III) carbonate (Nd₂(CO₃)₃). The reaction with neodymium hydroxide avoids the need for high-temperature calcination required for the oxide precursor, making it suitable for smaller-scale laboratory syntheses.

A study by Queiroz et al. details a method starting from mixed rare earth carbonates derived from Brazilian monazite. iaea.orgiaea.org This process utilizes strong cationic exchange resin for the fractionation of neodymium, achieving a purity of over 99.9%. The separated neodymium is then converted to neodymium oxide, which is subsequently dissolved in acetic acid to yield neodymium acetate with the stoichiometric formula Nd(CH₃COO)₃·1.5H₂O. iaea.orgiaea.org

PrecursorTypical Reaction TemperatureTypical Reaction TimeReported Yield (%)Reported Purity (REO)
Nd₂O₃100–125°C4–6 hours85–92%95–99%
Nd(OH)₃80–95°C2–3 hours78–85%90–95%
Nd₂(CO₃)₃70–90°C3–4 hours75–82%85–92%

Table 1: Comparison of Precursor-Based Synthesis Methods for Neodymium Acetate.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods offer enhanced control over the crystallization process, leading to the formation of well-defined nanostructures. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures.

Hydrothermal synthesis has been employed to produce precursors for neodymium oxide nanoparticles from neodymium acetate. researchgate.net For instance, Nd(OH)₃ nanorods have been synthesized via a hydrothermal method, which can then be converted to Nd₂O₃ through annealing. researchgate.net The conditions of the hydrothermal reaction, such as temperature and pressure, are critical in determining the morphology and crystal structure of the final product. whiterose.ac.uk One study demonstrated that Nd(OH)₃ obtained under severe hydrothermal conditions (180°C) transformed into the cubic Nd₂O₃ phase at around 500°C. researchgate.net

Solvothermal synthesis, which is analogous to the hydrothermal process but uses organic solvents, is also a valuable technique for preparing neodymium-based materials. researchgate.net It allows for control over particle morphology and crystalline nature. researchgate.net For example, the sol-gel method combined with solvothermal treatment has been used to produce neodymium oxide nanoparticles with various morphologies from neodymium acetate dissolved in water or alcohols like ethanol, butanol, or methanol. whiterose.ac.ukresearchgate.net The choice of solvent and other reaction parameters plays a key role in the formation of the desired product morphology and structure. researchgate.net

Microwave-Assisted Synthetic Routes for Neodymium(III) Acetate Hydrate

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for producing inorganic materials. acs.org This technique utilizes microwave radiation to heat the reaction mixture, leading to significantly shorter reaction times, higher yields, and improved product selectivity. acs.orglookchem.com

Microwave-assisted hydrothermal routes have been successfully used to prepare nanocrystalline neodymium oxide precursors from a solution of neodymium(III) acetate hydrate. lookchem.com This approach offers rapid heating, leading to a higher yield and reproducibility compared to conventional hydrothermal methods. lookchem.com Further thermal treatment of these precursors can result in well-crystallized Nd₂O₃ nanoparticles with fibrous or rod-like morphologies. lookchem.com

Recent advancements have also applied microwave irradiation to the drying process of neodymium acetate, drastically reducing the processing time from hours to minutes while maintaining high purity. This highlights the potential of microwave technology to enhance both the synthesis and post-synthesis processing of Neodymium(III) acetate hydrate. The addition of a small amount of an ionic liquid can significantly increase the heating rate of nonpolar solvents under microwave irradiation. acs.org

Synthesis MethodKey Advantages
Conventional HydrothermalGood control over crystal growth
Microwave-Assisted HydrothermalRapid heating, shorter reaction times, higher yield, high reproducibility

Table 2: Comparison of Conventional and Microwave-Assisted Hydrothermal Synthesis. lookchem.com

Green Chemistry Principles in the Preparation of Neodymium(III) Acetate Compounds

The application of green chemistry principles to the synthesis of Neodymium(III) acetate compounds aims to reduce the environmental impact of the production process. This includes using less hazardous chemicals, minimizing waste, and improving energy efficiency.

One of the primary green aspects of the common synthesis route from neodymium oxide and acetic acid is the potential to recycle unreacted acetic acid through distillation, thereby reducing waste. In contrast, methods starting from neodymium carbonate generate carbon dioxide as a byproduct, which requires appropriate management. crystalls.info

Solvent-free synthesis is another key principle of green chemistry. Mechanochemical methods, such as ball milling, offer a solvent-free route for the synthesis of related compounds, although challenges with product purity can remain. While not yet widely reported for Neodymium(III) acetate hydrate specifically, this approach represents a potential area for future green synthesis development.

Synthesis of Neodymium(III) Acetate Hydrate Nanostructures and Nanomaterials

Neodymium(III) acetate hydrate serves as a crucial precursor for the synthesis of various nanostructures and nanomaterials, which have applications in fields like catalysis and optics. sigmaaldrich.comsigmaaldrich.com

The solvothermal method has been used to create neodymium oxide nanoparticles with diverse morphologies, including fibrous and spheroidal shapes. researchgate.net The final morphology and crystal structure (hexagonal or cubic) of the neodymium oxide are determined by the precursor and the reaction conditions. researchgate.net Similarly, a hydrothermal approach has been used to create nanostructured Nd(OH)₃, which can then be thermally converted to Nd₂O₃ nanostructures. whiterose.ac.uk

Electrospinning is another technique used to produce neodymium-doped nanostructures. For example, neodymium-doped ceria nanostructures have been prepared by electrospinning a mixture containing neodymium(III) acetate hydrate. researchgate.net Neodymium(III) acetate hydrate is also used as a doping agent in the synthesis of neodymium-doped yttrium silicate (B1173343) nanophosphors. sigmaaldrich.comsigmaaldrich.com

The co-precipitation method, using neodymium acetate as a precursor, has been employed to synthesize lanthanide fluoride (B91410) nanocrystals. csic.es In this method, the pH, influenced by the fluoride source, is a critical parameter that determines the final crystalline structure of the nanoparticles. csic.es

NanomaterialSynthesis MethodPrecursor
Neodymium Oxide NanoparticlesSolvothermal/HydrothermalNeodymium(III) Acetate Hydrate
Neodymium-doped Ceria NanostructuresElectrospinningNeodymium(III) Acetate Hydrate
Neodymium-doped Yttrium Silicate NanophosphorsDopingNeodymium(III) Acetate Hydrate
Lanthanide Fluoride NanocrystalsCo-precipitationNeodymium(III) Acetate

Table 3: Examples of Nanomaterials Synthesized from Neodymium(III) Acetate Hydrate. whiterose.ac.ukresearchgate.netcsic.essigmaaldrich.comsigmaaldrich.comresearchgate.net

Advanced Structural Characterization and Crystallographic Analysis of Neodymium Iii Acetate Hydrate

Single-Crystal X-ray Diffraction Studies of Coordination Geometries

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For Neodymium(III) acetate (B1210297) hydrate (B1144303), SCXRD studies have been instrumental in revealing the coordination environment of the neodymium ion (Nd³⁺) and the bridging nature of the acetate ligands.

Research has shown that the coordination of the Nd³⁺ cation is a dominant factor in the resulting crystal structure. In hydrated forms, the Nd³⁺ cations are typically coordinated by nine or eight oxygen atoms originating from both the acetate ligands and water molecules. wikipedia.org This high coordination number is characteristic of lanthanide ions. These coordinated polyhedra are then interconnected by the acetate ligands, forming layered structures. wikipedia.orgresearchgate.net

Different hydration states of neodymium acetate exhibit distinct crystallographic parameters. For instance, Neodymium(III) acetate tetrahydrate, Nd(CH₃COO)₃·4H₂O, crystallizes in the triclinic space group P. wikipedia.org In one study, the reaction of Neodymium(III) acetate hydrate with other ligands under specific conditions led to the formation of new polymeric complexes, which were characterized by SCXRD, revealing diverse coordination modes of the acetate ligand. acs.org Another investigation into a neodymium acetate tricarbamide hydrate complex, [Nd(CH₃COO)₃(CO(NH₂)₂)₂]·CO(NH₂)₂·H₂O, also utilized SCXRD to determine its triclinic crystal structure. iaea.org

The data obtained from SCXRD analysis provides a wealth of information, as detailed in the table below for a representative neodymium acetate hydrate.

Interactive Data Table: Crystallographic Data for Neodymium(III) Acetate Tetrahydrate

Parameter Value
Crystal System Triclinic
Space Group P$\overline{1}$
a (Å) 9.425
b (Å) 9.932
c (Å) 10.65
α (°) 88.09
β (°) 115.06
γ (°) 123.69

Note: Data sourced from reference wikipedia.org. Values can be sorted and filtered.

Powder X-ray Diffraction Analysis of Crystalline Phases and Morphology

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and obtain information about the structural properties of a bulk sample. It is particularly useful for materials that are not available as single crystals. PXRD studies on Neodymium(III) acetate hydrate have been crucial in identifying different hydrated forms and monitoring phase transformations.

Studies have shown that different hydrates of neodymium acetate can be synthesized by controlling the pH during preparation. wikipedia.org PXRD is then used to confirm the crystalline phase of the resulting product. For example, research has identified various hydrated forms such as Nd(CH₃COO)₃·4H₂O, Nd(CH₃COO)₃·1.5H₂O, and Nd(CH₃COO)₃·H₂O. researchgate.netiaea.org

Furthermore, PXRD has been employed to study the effects of external factors, such as gamma-ray irradiation, on the crystal structure. One study revealed that Neodymium(III) acetate hydrate possesses a monoclinic system with the space group P2/m and that this structure remains stable even after irradiation and dehydration. researchgate.netresearchgate.netgrafiati.com The technique is also fundamental in characterizing the products of thermal decomposition, where it has been shown that neodymium acetate decomposes to form Nd₂O₂(CO₃) and eventually Nd₂O₃. wikipedia.org

Neutron Diffraction for Elucidating Hydrogen Atom Positions and Magnetic Structures

While X-ray diffraction is excellent for locating heavier atoms, it is less effective at determining the positions of hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation because neutrons interact with the atomic nucleus rather than the electron cloud. epj-conferences.org This makes it an invaluable tool for accurately locating hydrogen atoms in hydrated crystals like Neodymium(III) acetate hydrate, thus providing a complete picture of the hydrogen bonding network. epj-conferences.orgaps.org

Moreover, neodymium is a paramagnetic element, and its compounds can exhibit interesting magnetic properties at low temperatures. Neutron diffraction is a primary technique for determining the magnetic structure of materials. Future low-temperature neutron diffraction studies on Neodymium(III) acetate hydrate could reveal details about the magnetic ordering of the Nd³⁺ ions.

Electron Diffraction and Transmission Electron Microscopy for Microstructural Analysis

Transmission Electron Microscopy (TEM) and electron diffraction are powerful techniques for investigating the microstructure and morphology of materials at the nanoscale. cdc.gov For Neodymium(III) acetate hydrate, these methods can provide information on crystal size, shape, and the presence of any defects or dislocations.

Neodymium(III) acetate itself has found application as a contrasting agent in TEM, serving as a non-radioactive substitute for uranyl acetate. nih.govresearchgate.net When used for staining biological samples, the neodymium compound binds to cellular structures, enhancing contrast by scattering electrons. nih.govresearchgate.net

While the provided results primarily highlight its use as a stain, the analytical capabilities of TEM and electron diffraction can be applied to study the crystalline nature of Neodymium(III) acetate hydrate itself. Electron diffraction patterns can be used to determine the crystal structure of very small crystals, complementing data from PXRD. TEM imaging can directly visualize the morphology of the crystals, which can be correlated with the synthesis conditions. cdc.govsamaterials.com

Solid-State Nuclear Magnetic Resonance Spectroscopy for Structural Insights

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for probing the local atomic environment in solid materials. It is particularly sensitive to the coordination environment of the nucleus being studied. For paramagnetic compounds like those containing Neodymium(III), the large magnetic moment of the Nd³⁺ ion presents challenges but also offers unique opportunities.

By comparing the ssNMR spectra of different hydrates of Neodymium(III) acetate, it would be possible to distinguish between them based on the local environment of the carbon and hydrogen nuclei in the acetate and water molecules.

Sophisticated Spectroscopic Probes of Electronic Structure and Coordination Environment

Luminescence Spectroscopy and Photophysical Properties of Neodymium(III) Acetate (B1210297) Hydrate (B1144303)

Neodymium(III) acetate hydrate, like many Nd³⁺ compounds, is recognized for its characteristic luminescence in the near-infrared (NIR) region of the electromagnetic spectrum. acs.org This property arises from electronic transitions within the partially filled 4f orbitals of the neodymium ion, which are effectively shielded from the ligand environment by the outer 5s and 5p orbitals.

The most prominent emission features correspond to the radiative decay from the ⁴F₃/₂ excited state to lower-lying electronic states. Specifically, two main emission bands are typically observed: one centered around 860–900 nm, resulting from the ⁴F₃/₂ → ⁴I₉/₂ transition, and a second, often stronger, band around 1060 nm, attributed to the ⁴F₃/₂ → ⁴I₁₁/₂ transition. researchgate.net The exact peak positions and their relative intensities are sensitive to the local symmetry and coordination environment of the Nd³⁺ ion.

The photophysical properties, such as quantum yield and fluorescence lifetime, are critically influenced by non-radiative decay pathways. In the case of neodymium(III) acetate hydrate, the presence of coordinated water molecules provides a significant channel for luminescence quenching. The high-frequency O-H vibrational modes of the water ligands can couple with the electronic energy levels of the Nd³⁺ ion, leading to the dissipation of the excitation energy as heat rather than light. acs.org This process, known as vibrational quenching, is particularly effective when overtones of the O-H stretching vibration (around 3400 cm⁻¹) have energies that match the energy gap between the ⁴F₃/₂ emitting level and the next lower level (⁴I₁₅/₂). acs.orgras.ru Consequently, the fluorescence lifetime of the ⁴F₃/₂ excited state in hydrated species is often shorter, and the quantum yield is lower compared to anhydrous analogues or complexes where water has been displaced by other ligands. researchgate.netresearchgate.net

TransitionApproximate Emission Wavelength (nm)Region
⁴F₃/₂ → ⁴I₉/₂860 - 900Near-Infrared (NIR)
⁴F₃/₂ → ⁴I₁₁/₂1050 - 1070Near-Infrared (NIR)
⁴F₃/₂ → ⁴I₁₃/₂~1330Near-Infrared (NIR)

Fourier Transform Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopies are powerful, complementary techniques for probing the vibrational modes of neodymium(III) acetate hydrate. These methods provide detailed insights into the coordination of both the acetate and water ligands to the central Nd³⁺ ion.

The vibrational spectrum of the acetate ligand is characterized by several key modes, most notably the symmetric (νₛ) and asymmetric (νₐₛ) stretching vibrations of the carboxylate group (COO⁻). The frequencies of these modes and, more importantly, their separation (Δν = νₐₛ - νₛ), are highly sensitive to the manner in which the acetate coordinates to the metal ion. cdnsciencepub.comresearchgate.net

Ionic Bonding: A small separation (Δν < 110 cm⁻¹) suggests the acetate is not directly coordinated but acts as a free ion.

Bidentate Chelation: A small separation (Δν ≈ 100-150 cm⁻¹) is indicative of a bidentate coordination mode where both oxygen atoms of the acetate bind to the same metal ion. semanticscholar.org

Bridging: An intermediate separation (Δν ≈ 140-200 cm⁻¹) often corresponds to a bridging mode where the acetate links two different metal centers.

Unidentate: A large separation (Δν > 200 cm⁻¹) points to a unidentate coordination, where only one oxygen atom is bound to the metal ion. semanticscholar.org

For hydrated metal acetates, νₐₛ(COO⁻) typically appears in the 1520–1610 cm⁻¹ region, while νₛ(COO⁻) is found around 1395–1420 cm⁻¹. researchgate.netresearchgate.net

The presence of water of hydration is clearly identified by its characteristic vibrational bands. A broad absorption band is typically observed in the FTIR spectrum between 3000 and 3600 cm⁻¹, which corresponds to the symmetric and asymmetric O-H stretching modes. mdpi.com The broadening of this band is a result of extensive hydrogen bonding within the crystal lattice. The H-O-H bending (scissoring) mode of coordinated water molecules usually appears in the 1600–1630 cm⁻¹ region. mdpi.com

Vibrational ModeTypical Frequency Range (cm⁻¹)Structural Information
O-H Stretching (Water)3000 - 3600Presence of hydration, hydrogen bonding
H-O-H Bending (Water)1600 - 1630Presence of coordinated water
Asymmetric COO⁻ Stretching (νₐₛ)1520 - 1610Used to determine acetate coordination mode
Symmetric COO⁻ Stretching (νₛ)1395 - 1420Used to determine acetate coordination mode
Nd-O Stretching200 - 500Directly probes the metal-ligand bond

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis

X-ray spectroscopic techniques provide direct information about the electronic state and local atomic environment of the neodymium ion.

X-ray Absorption Spectroscopy (XAS) probes the electronic structure by exciting a core electron to an unoccupied state. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly informative. For neodymium compounds, the L₃-edge XANES spectrum, which corresponds to the excitation of a 2p₃/₂ electron, shows a strong absorption peak (white line) around 6215 eV. researchgate.net The precise energy and shape of this peak are characteristic of the Nd³⁺ oxidation state. Furthermore, subtle features in the XANES spectrum can be used to infer information about the coordination number and local symmetry of the Nd³⁺ ion. researchgate.net

Core LevelApproximate Binding Energy (eV)Key Feature
Nd 3d₅/₂982 - 983Primary peak for Nd³⁺ state analysis
Nd 3d₃/₂~1005Spin-orbit partner to 3d₅/₂
Nd 4d121 - 122Alternative region, confirms Nd³⁺ state

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The neodymium(III) ion has a [Xe]4f³ electronic configuration, meaning it possesses three unpaired f-electrons and is therefore paramagnetic. wikipedia.org As a "Kramers ion" (an ion with an odd number of unpaired electrons), the Kramers degeneracy theorem dictates that in the absence of a magnetic field, its energy levels must be at least doubly degenerate. These degenerate states can be split by an external magnetic field, allowing for the observation of an EPR signal.

However, obtaining a well-resolved EPR spectrum for Nd³⁺ complexes, including neodymium(III) acetate hydrate, presents significant challenges. The Nd³⁺ ion is characterized by strong spin-orbit coupling, which leads to a large magnetic anisotropy. More critically, the spin-lattice relaxation times for Nd³⁺ are typically very short at room temperature. arxiv.org This rapid relaxation causes extreme broadening of the EPR signal, often rendering it undetectable.

To overcome this, EPR measurements of neodymium compounds are almost exclusively performed at cryogenic temperatures, typically that of liquid helium (4.2 K). ras.ru At these low temperatures, spin-lattice relaxation is slowed sufficiently to allow for the observation of a resolved spectrum. A successful EPR experiment can provide the principal values of the g-tensor, which are sensitive to the symmetry and strength of the crystal field environment surrounding the paramagnetic Nd³⁺ center.

Terahertz Spectroscopy for Low-Frequency Vibrational Dynamics

Terahertz (THz) spectroscopy, which covers the far-infrared region of the spectrum (roughly 0.1–10 THz, or 3–333 cm⁻¹), is a powerful tool for investigating low-frequency molecular and lattice vibrations. In a crystalline solid like neodymium(III) acetate hydrate, this spectral region contains a wealth of information about the collective dynamics of the crystal lattice that are inaccessible to conventional mid-infrared spectroscopy.

The vibrations observed in the THz region are not localized to individual bonds but involve the collective motion of many atoms. Key modes that can be probed include:

Metal-Ligand Vibrations: The stretching and bending modes of the bonds between the neodymium ion and the oxygen atoms of the acetate and water ligands (Nd-O vibrations) typically occur in this low-frequency range. diamond.ac.uk

Lattice Phonons: These are collective vibrations of the entire crystal lattice, representing the motions of the Nd(CH₃COO)₃ units and water molecules relative to each other.

Hydrogen Bond Dynamics: The stretching and bending modes of the hydrogen-bond network connecting the hydrated complexes are prominent features in the THz spectrum.

Torsional Modes: The low-energy rotational motions (librations) of the methyl groups of the acetate ligands and the water molecules also fall within the THz range.

These low-frequency modes are directly linked to the material's bulk properties, such as its elasticity, thermal expansion, and structural stability. acs.orgscispace.com Studies on analogous materials like metal-organic frameworks (MOFs) have shown that important structural transformations, such as "breathing" or "gate-opening" phenomena, are governed by specific vibrations in the terahertz domain. rsc.org

Vibrational TypeTypical Frequency Range (cm⁻¹)Associated Motion
Metal-Ligand Modes150 - 300Nd-O stretching and bending
Hydrogen Bond Modes50 - 200Intermolecular H-bond vibrations
Lattice Phonons< 100Collective crystal lattice vibrations
Ligand Torsional Modes< 150Twisting/rocking of acetate and water

Coordination Chemistry and Ligand Field Theory in Neodymium Iii Acetate Systems

Investigation of Coordination Number and Geometry around the Neodymium(III) Center

The neodymium(III) ion (Nd³⁺) typically exhibits high coordination numbers, commonly 8 or 9, although other values are known depending on the steric and electronic nature of the surrounding ligands. In the case of hydrated neodymium(III) acetate (B1210297), the coordination environment is primarily defined by the oxygen atoms from both the acetate anions and water molecules.

Detailed structural analysis of neodymium(III) acetate tetrahydrate, Nd(CH₃COO)₃·4H₂O, has been accomplished through single-crystal X-ray diffraction. These studies reveal a complex structure where most of the Nd³⁺ cations are coordinated by either eight or nine oxygen atoms. wikipedia.org This variability in coordination number is a characteristic feature of lanthanide ions. The coordination polyhedra formed by these oxygen atoms around the neodymium centers are connected, creating extended, slightly puckered sheets. wikipedia.org

The crystalline form of the tetrahydrate belongs to the triclinic crystal system, which is characterized by low symmetry. wikipedia.orgcrystalls.info The specific lattice parameters provide a precise description of the unit cell, which is the fundamental repeating unit of the crystal structure.

Crystal Data for Neodymium(III) Acetate Tetrahydrate (Nd(CH₃COO)₃·4H₂O)
ParameterValue
Crystal SystemTriclinic
Space GroupP1
a0.9425 nm
b0.9932 nm
c1.065 nm
α88.09°
β115.06°
γ123.69°

Data sourced from Wikipedia. wikipedia.org

Chelation Effects and Multidentate Ligand Interactions with Acetate Moieties

The acetate ion (CH₃COO⁻) is a versatile ligand that can coordinate to a metal center in several ways. As a carboxylate, it can act as a monodentate ligand, using only one of its oxygen atoms to bind. More commonly, it functions as a bidentate ligand, where both oxygen atoms bind to the same metal ion, forming a four-membered chelate ring. This chelation effect enhances the stability of the complex. Furthermore, the acetate group can act as a bridging ligand, connecting two or more metal centers, which is crucial for the formation of polynuclear complexes and extended frameworks. researchgate.net

In neodymium(III) acetate systems, the acetate ligands utilize these varied binding modes to satisfy the high coordination number of the Nd³⁺ ion. The interaction involves the donation of electron pairs from the oxygen atoms of the acetate groups to the empty orbitals of the neodymium ion. The combination of chelating and bridging acetate ligands, along with coordinated water molecules, results in the stable, polymeric sheet structure observed in the solid state. wikipedia.org The dynamic exchange between different coordination modes, such as monodentate and bidentate, is a known phenomenon in similar lanthanide carboxylate systems and is influenced by factors like solvent and the presence of other ligands. nih.govacs.org

Spectroscopic Manifestations of Ligand Field Splitting and Electronic Transitions

The spectroscopic properties of neodymium(III) compounds are dominated by electronic transitions within the partially filled 4f shell. The trivalent neodymium ion has an electronic configuration of [Xe]4f³. chemrxiv.org The electrons in these 4f orbitals are well-shielded from the surrounding ligands by the outer 5s and 5p electrons. Consequently, the electronic transitions, known as f-f transitions, appear as sharp, narrow absorption and emission bands in the spectra, resembling atomic line spectra.

However, the chemical environment, or ligand field, created by the coordinating acetate and water molecules does cause a subtle splitting of the electronic energy levels. rsc.org This phenomenon is known as ligand field splitting. For Nd³⁺, the interaction with the ligand field splits the ground state (⁴I₉/₂) and various excited states (e.g., the primary emitting ⁴F₃/₂ state) into a number of sublevels called Kramers doublets. chemrxiv.org The magnitude of this splitting is relatively small compared to that in d-block metal complexes but provides valuable information about the symmetry and nature of the coordination sphere.

High-resolution absorption and luminescence spectroscopy are powerful tools for probing these effects. chemrxiv.org The analysis of the spectra of neodymium(III) acetate allows for the experimental mapping of these energy levels and the investigation of structure-property relationships. acs.orgprochemonline.com

Selected Electronic Transitions for Neodymium(III) Complexes
TransitionApproximate Wavelength Range (nm)Spectral Region
⁴F₃/₂ ← ⁴I₉/₂~860 - 900Near-Infrared (NIR)
⁴F₃/₂ → ⁴I₉/₂~860 - 900Near-Infrared (NIR)
⁴F₃/₂ → ⁴I₁₁/₂~1050 - 1070Near-Infrared (NIR)
Various transitions from ⁴I₉/₂490 - 800Visible

Note: The precise positions of these transitions are sensitive to the specific coordination environment. Data compiled from multiple sources studying Nd(III) spectroscopy. chemrxiv.orgacs.org

Solvent Effects on Coordination Sphere Dynamics and Speciation

Solvents play a critical role in the chemistry of neodymium(III) acetate, influencing its solubility, crystallization, and the very structure of the coordination sphere. Neodymium(III) acetate hydrate (B1144303) is known to be soluble in water. heegermaterials.com In aqueous solution, the coordinated water molecules can exchange with bulk solvent molecules, and the acetate ligands may also undergo dynamic association and dissociation.

The composition of the solvent can dictate which crystalline form, or hydrate, is obtained. For instance, from aqueous solutions, both monohydrate (Nd(CH₃COO)₃·H₂O) and tetrahydrate (Nd(CH₃COO)₃·4H₂O) forms can be crystallized. wikipedia.orgcrystalls.info The specific hydrate that forms depends on factors such as temperature and the concentration of the solution.

Furthermore, the addition of other solutes can alter the species present in solution. A notable example is the increased solubility of neodymium(III) acetate in water when sodium acetate is added, which results in the formation of a blue-colored complex. wikipedia.orgwikipedia.org This color change is a clear indication of a shift in the coordination environment around the Nd³⁺ ion, likely involving the formation of higher acetate complexes (i.e., [Nd(CH₃COO)ₓ]⁽³⁻ˣ⁾⁺). The role of the solvent in directing the final structure is a well-established principle in coordination chemistry, where different solvents can lead to complexes with varying coordination numbers, geometries, and dimensionalities. researchgate.netrsc.org

Formation of Polynuclear Neodymium(III) Acetate Complexes and Frameworks

The ability of the acetate ligand to bridge between metal centers is a key factor in the formation of polynuclear species and extended coordination polymers. In the solid-state structure of neodymium(III) acetate tetrahydrate, the bridging action of the acetate ligands links the individual Nd³⁺ coordination polyhedra into two-dimensional sheets. wikipedia.org This demonstrates a natural tendency for the system to form an extended framework.

Many rare-earth carboxylates are known to form polymeric structures, which often results in their poor solubility in common organic solvents. researchgate.net The synthesis of such frameworks can sometimes be controlled through methods like hydrothermal synthesis, which uses elevated temperatures and pressures to promote the crystallization of extended structures. For example, related lanthanide acetate sulfate (B86663) complexes have been shown to form three-dimensional supramolecular frameworks. researchgate.net The formation of these polynuclear assemblies is driven by the thermodynamic stability gained from satisfying the coordination requirements of the large Nd³⁺ ions through ligand bridging.

Theoretical and Computational Chemistry Studies on Neodymium Iii Acetate Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

DFT studies reveal that the bonding in lanthanide acetates is complex, involving interactions between the Nd³⁺ cation and the oxygen atoms of the acetate (B1210297) ligands. The acetate anion can act as a monodentate or bidentate ligand, and DFT helps to elucidate the preferred coordination modes. Calculations for neodymium-containing systems often require specialized approaches, such as the DFT+U method, which incorporates a Hubbard U term to better describe the strong on-site Coulomb repulsion of the localized 4f electrons. aps.org This approach has been shown to significantly improve the accuracy of calculated interatomic forces and lattice dynamics in neodymium metal, a principle that extends to its compounds. aps.org

DFT calculations can determine key electronic properties such as the distribution of electron density, molecular orbital energies, and the nature of the frontier orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). This information is vital for predicting the compound's reactivity and its potential applications in areas like catalysis. Furthermore, DFT is often used to optimize the geometric structures of molecules before more computationally expensive ab initio calculations are performed. chemrxiv.org

Table 1: Representative DFT Approaches for Neodymium Compounds

Computational Method Key Application Finding/Insight Reference
DFT (PBE functional) Geometry optimization Provides an accurate starting molecular structure for subsequent high-level ab initio calculations. chemrxiv.org
Spin-polarized DFT (PBE) First-principles molecular dynamics Enables simulation of the dynamic behavior of Nd(III) complexes in solution, revealing binding patterns. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions and Crystal Growth

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For neodymium(III) acetate hydrate (B1144303), MD simulations provide a dynamic picture of the intermolecular interactions governing the compound's structure and its formation from solution.

First-principles molecular dynamics (FPMD), which uses DFT to calculate the forces between atoms at each time step, can offer profound insights into the solvation and complexation of the Nd³⁺ ion. nih.gov FPMD simulations can reveal the structure of the first solvation shell around the neodymium ion in an explicit solvent, detailing the binding patterns and dynamics of both acetate and water ligands. nih.gov For example, simulations on related Nd(III) complexes have elucidated the coordination numbers and the dynamic exchange of ligands, which are critical factors in understanding the mechanisms of crystal growth. nih.gov

Classical molecular dynamics (CMD) simulations, which use pre-defined force fields, can be employed to study larger systems over longer timescales. nih.gov These simulations are valuable for investigating the bulk properties of the crystal, including how individual neodymium acetate hydrate units interact and assemble into a crystalline lattice. By simulating the system under various conditions (e.g., temperature, concentration), researchers can model the nucleation and growth processes, providing a molecular-level understanding of crystallization.

Ab Initio Calculations for Spectroscopic Parameter Prediction

Ab initio calculations, which are based on quantum mechanics from first principles without reliance on experimental data, are highly accurate methods for predicting the electronic and spectroscopic properties of molecules. For neodymium(III) acetate hydrate, these calculations are essential for interpreting its complex optical spectra.

State-of-the-art ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) and multireference second-order perturbation theory (CASPT2) are employed to compute the electronic structure of neodymium complexes with high accuracy. chemrxiv.orgresearchgate.netacs.org These methods explicitly treat the electron correlation within the 4f orbitals of the Nd³⁺ ion, which is essential for correctly describing the energies of its electronic states. researchgate.net

By combining these calculations with methods that account for relativistic effects, such as spin-orbit coupling (e.g., using the Restricted Active Space State Interaction, RASSI-SO, method), researchers can accurately predict the crystal field splitting of the electronic energy levels. chemrxiv.orgresearchgate.net This theoretical splitting can be directly compared with high-resolution absorption and emission spectra, allowing for a detailed assignment of the observed electronic transitions. acs.org Such studies have successfully reproduced the experimentally observed crystal field splitting of the lowest-energy Kramers levels in neodymium complexes, validating the computational approach. acs.org

Ligand Field Theory Calculations for f-Electron Transitions

The characteristic sharp absorption and emission bands of neodymium(III) acetate hydrate in the visible and near-infrared regions arise from electronic transitions within the partially filled 4f shell. These f-f transitions are formally forbidden by the Laporte selection rule but gain intensity through mixing with states of opposite parity, a mechanism influenced by the local coordination environment, or "ligand field". wikipedia.org

Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of these f-f transitions. wikipedia.orguab.edu It models the influence of the ligand field using three phenomenological intensity parameters, Ωλ (where λ = 2, 4, 6), which are determined by fitting the theoretical model to the experimental absorption spectrum. ias.ac.inresearchgate.net

Ω₂ is highly sensitive to the asymmetry of the coordination environment and the degree of covalency in the Nd-O bonds.

Ω₄ and Ω₆ are more related to the bulk properties and rigidity of the host material. mdpi.com

Once determined, these Judd-Ofelt parameters can be used to calculate a wide range of important spectroscopic properties, including the probabilities of radiative transitions (Einstein A coefficients), radiative lifetimes of excited states, and the branching ratios for emission from a specific excited level to various lower levels. ias.ac.in For instance, analysis of Nd³⁺ in a lead acetate glass showed that the ⁴F₃/₂ → ⁴I₁₁/₂ transition had the highest branching ratio, which is crucial for laser applications. ias.ac.in This type of analysis is directly applicable to understanding the luminescent potential of neodymium(III) acetate hydrate.

Table 2: Calculated Radiative Properties for Nd³⁺ in a Lead Acetate Glass Host

Transition from ⁴F₃/₂ to: Radiative Transition Probability (A, s⁻¹) Branching Ratio (β)
⁴I₁₃/₂ 599 0.10
⁴I₁₁/₂ 3352 0.55
⁴I₉/₂ 2153 0.35

Data derived from studies on analogous systems. ias.ac.in

Computational Design and Prediction of Novel Neodymium(III) Acetate Materials

The predictive power of the computational methods described above opens the door to the rational design of novel neodymium-based materials with tailored properties. While the field of de novo design for lanthanide acetates is still emerging, the foundational tools are well-established.

By systematically modifying the structure of neodymium(III) acetate hydrate in silico—for example, by changing the number of water molecules, substituting acetate with other carboxylates, or introducing secondary ligands—researchers can predict the resulting changes in electronic, structural, and spectroscopic properties. DFT and ab initio calculations can forecast how these modifications will affect the material's stability, electronic band structure, and luminescent characteristics.

For instance, computational screening could identify new compositions with enhanced near-infrared emission for applications in optical materials or improved catalytic activity. prochemonline.com Molecular dynamics simulations could then be used to predict the crystallizability and stability of these computationally designed materials. This synergy between different theoretical approaches provides a powerful workflow for accelerating the discovery and development of new functional materials, moving from forward-looking investigations of known compounds to inverse design, where materials are created to meet specific performance targets.

Applications of Neodymium Iii Acetate Hydrate in Advanced Materials Science

Precursor Role in the Synthesis of Neodymium-Doped Functional Materials

Neodymium(III) acetate (B1210297) hydrate (B1144303) is frequently utilized as a starting material, or precursor, for the synthesis of various neodymium-containing functional materials. prochemonline.com Its solubility in water and moderate solubility in strong mineral acids make it a convenient source of neodymium ions for various chemical reactions. heegermaterials.comfishersci.com

One of the primary applications in this context is the doping of other materials to enhance their properties. For instance, it is used as a doping agent in the creation of neodymium-doped silica (B1680970) glasses and neodymium-doped yttrium silicate (B1173343) nanophosphors. sigmaaldrich.comsigmaaldrich.com The introduction of neodymium ions into these host materials can significantly alter their optical and magnetic characteristics.

In the field of photocatalysis, neodymium(III) acetate hydrate is employed to dope (B7801613) titanium dioxide (TiO₂) nanoparticles. prochemonline.com This doping process is explored for its potential to improve photocatalytic efficiency, particularly under visible light, which is crucial for applications in environmental cleanup and renewable energy. prochemonline.com The versatility of neodymium(III) acetate hydrate as a precursor is a key factor in its widespread use in both research and industrial settings for creating novel materials with tailored functionalities. prochemonline.com

Material Synthesized/DopedPrecursor CompoundApplication Area
Neodymium-doped silica-glassesNeodymium(III) acetate hydrateOptical Materials
Neodymium-doped yttrium silicate nanophosphorsNeodymium(III) acetate hydrateLuminescent Materials
Neodymium-doped Titanium dioxide (TiO₂)Neodymium(III) acetate hydratePhotocatalysis, Environmental Remediation

Use in Catalysis and Reaction Mechanisms

Neodymium-based catalysts are extensively investigated due to their high efficiency and versatility, particularly in polymerization reactions. rsc.orgrsc.org While neodymium(III) acetate hydrate itself may be used as a precursor to form the active catalytic species, the broader class of neodymium catalysts demonstrates significant industrial and research importance.

In the realm of polymerization catalysis , neodymium-based catalysts, often derived from precursors like neodymium carboxylates, are highly effective for the stereospecific polymerization of dienes. rsc.org These catalysts are crucial in the industrial production of high-cis-1,4-polydiene, a type of synthetic rubber. rsc.orgresearchgate.net The performance of these catalytic systems, which can be binary or ternary, depends on the neodymium precursor, co-catalysts (typically alkylaluminum compounds), and reaction conditions. rsc.orgresearchgate.net Research has also explored the use of neodymium-based Ziegler-Natta type catalysts for their improved activity and stereospecificity in diene polymerization. rsc.orgrsc.org

Beyond dienes, neodymium catalysts are also valuable for the polymerization of vinyl monomers and for the ring-opening polymerization of ε-caprolactone. rsc.orgrsc.org Some advanced neodymium-based catalytic systems have shown the ability to polymerize polar vinyl monomers, which is a challenge for traditional Ziegler-Natta catalysts. nih.gov For example, a system composed of NdCl₃·3TEP/TIBA has been reported to promote a quasi-living polymerization of both dienes and polar vinyl monomers like methyl methacrylate. nih.gov

The general mechanism for neodymium-catalyzed diene polymerization involves the coordination of the monomer to the neodymium active center, followed by insertion into the growing polymer chain. The specific ligands and activators present in the catalytic system play a crucial role in determining the regio- and stereoselectivity of the polymerization. rsc.org

Applications in Luminescent Materials and Optical Devices

Neodymium(III) acetate hydrate is a key component in the development of luminescent materials, owing to the characteristic optical properties of the neodymium ion (Nd³⁺). prochemonline.com Materials containing Nd³⁺ exhibit sharp and intense emission bands in the near-infrared (NIR) region, which are highly sought after for various optoelectronic applications. prochemonline.commdpi.com

When used as a precursor, neodymium(III) acetate hydrate allows for the incorporation of Nd³⁺ ions into various host matrices, such as glasses, crystals, and nanoparticles. prochemonline.comfishersci.com These neodymium-doped materials can then function as active media in lasers. A prominent example is the Neodymium-doped Yttrium Aluminum Garnet (Nd:YAG) laser, which is widely used in materials processing and medical applications. americanelements.com

Research into neodymium-based complexes has shown that they can exhibit characteristic near-infrared emission. prochemonline.com For instance, studies on phosphonate (B1237965) ester-supported neodymium(III) complexes have detailed their photoluminescence properties, revealing multiple emission bands in the NIR region corresponding to electronic transitions within the Nd³⁺ ion. mdpi.comnih.gov Specifically, excitation of these complexes results in emissions centered around 890 nm, 1060 nm, and 1350 nm, which are related to transitions from the ⁴F₃/₂ excited state. mdpi.com

These luminescent properties are harnessed in a variety of optical devices beyond lasers, including advanced imaging systems and optical communication technologies. prochemonline.com The ability of neodymium to enhance the optical properties of materials makes it a valuable element in the development of new technologies in these fields. prochemonline.com

ApplicationKey PropertyNeodymium(III) Acetate Hydrate's Role
Solid-State Lasers (e.g., Nd:YAG)Near-infrared emissionPrecursor for the active laser medium
Optical AmplifiersSignal amplification in the NIRDoping agent for the amplifier material
Advanced Imaging SystemsNIR luminescence for deep tissue penetrationComponent of luminescent probes

Integration into Magnetic Materials and Spintronics Research

Neodymium is a critical element in the formulation of the most powerful permanent magnets known: neodymium-iron-boron (Nd₂Fe₁₄B) magnets. heegermaterials.com Neodymium(III) acetate hydrate can serve as a precursor for synthesizing neodymium oxide, which is a key intermediate in the production of neodymium metal and subsequently these high-strength magnets. wikipedia.org These magnets are indispensable in a wide array of modern technologies, including electric motors, wind turbines, and consumer electronics.

The field of spintronics (spin electronics) aims to utilize the intrinsic spin of the electron, in addition to its charge, to carry information, potentially leading to devices that are faster and more energy-efficient than conventional electronics. exeter.ac.ukmit.edu Magnetic materials are central to spintronics, as they can be used to manipulate and control electron spin. exeter.ac.uk Research in this area includes the study of spin transfer torque and the development of magnetic random-access memory (MRAM). exeter.ac.uk While direct applications of neodymium(III) acetate hydrate in spintronics are not commonly cited, its role as a precursor for creating neodymium-based magnetic materials is relevant to this field of research. albmagnets.com The unique magnetic properties of neodymium-containing materials are of interest for developing new spintronic devices. albmagnets.com

Role in Advanced Ceramic and Glass Manufacturing

Neodymium(III) acetate hydrate is well-known for its applications in the glass and ceramic industries. fishersci.comutechproducts.com It is highly valued in glass manufacturing for its ability to impart a distinct and attractive purple coloration to the glass. fishersci.comwikipedia.org The final color of the glass can vary depending on the lighting conditions, a property known as dichroism, appearing differently under natural and artificial light. wikipedia.org

Beyond decorative purposes, neodymium-doped glass has important functional applications. It is used in the manufacturing of protective lenses for welding goggles because it strongly absorbs yellow and green light, which are prominent in the emission spectrum of a welding arc, thereby reducing glare. fishersci.comwikipedia.orgutechproducts.com This property also leads to its use in cathode-ray tube (CRT) displays to enhance the contrast between red and green colors. fishersci.comutechproducts.com

In the realm of ceramics, neodymium(III) acetate hydrate can be used as a component in the production of certain types of capacitors. heegermaterials.comfishersci.com The addition of neodymium can modify the dielectric properties of the ceramic material, leading to improved performance for specific electronic applications.

Adsorbent Properties for Environmental Remediation

Neodymium-containing materials have shown promise in the field of environmental remediation, particularly for the removal of pollutants from water. While neodymium(III) acetate hydrate is more commonly viewed as a precursor, the materials synthesized from it can possess significant adsorbent capabilities.

For instance, neodymium oxide, which can be prepared from the acetate, has been investigated for its ability to remove heavy metals and other contaminants from aqueous solutions. Research has also demonstrated the biosorption of neodymium itself onto materials like algae (Chlorella vulgaris), which suggests the potential for using neodymium-based materials to capture other ions. americanelements.com

Furthermore, the doping of photocatalysts like titanium dioxide with neodymium (using the acetate as a precursor) can enhance their efficiency in degrading organic pollutants, contributing to environmental cleanup efforts. prochemonline.com The unique surface chemistry and electronic properties of neodymium-doped materials can lead to improved adsorption of target pollutants and more efficient generation of reactive oxygen species for their degradation.

Future Research Directions and Emerging Paradigms for Neodymium Iii Acetate Hydrate Research

Exploration of Neodymium(III) Acetate (B1210297) Hydrate (B1144303) in Supramolecular Chemistry

The application of Neodymium(III) acetate hydrate as a building block in supramolecular chemistry presents a fertile ground for innovation. The Nd³⁺ ion, with its high coordination number and flexible coordination geometry, combined with the bridging potential of the acetate ligand, makes it an ideal candidate for constructing complex, functional supramolecular assemblies.

Future research will likely focus on utilizing Neodymium(III) acetate hydrate as a key node in the synthesis of Metal-Organic Frameworks (MOFs). Lanthanide-based MOFs are gaining attention for their unique luminescent and magnetic properties. By carefully selecting organic linkers to replace or augment the acetate ligands, researchers could design Nd-MOFs with tunable porosity, high thermal and chemical stability, and tailored functionalities for applications in gas storage, separation, and catalysis. For instance, the inherent luminescent properties of the Nd³⁺ ion could be harnessed in designing MOF-based sensors.

Another promising avenue is the self-assembly of coordination polymers and discrete molecular clusters. The interplay between the Nd³⁺ ions and acetate ligands can be influenced by solvent systems, temperature, and the introduction of ancillary ligands to guide the formation of one-, two-, or three-dimensional structures. These materials could exhibit interesting magnetic or optical properties, driven by the proximity of the neodymium centers.

Table 1: Potential Supramolecular Architectures from Neodymium(III) Acetate Hydrate

Supramolecular ArchitectureKey Design StrategyPotential Functional PropertiesEmerging Applications
Metal-Organic Frameworks (MOFs)Replacing acetate with polytopic organic linkers (e.g., carboxylates, triazoles).High porosity, tunable luminescence, catalytic activity.Gas storage (H₂, CO₂), chemical sensing, heterogeneous catalysis.
Coordination PolymersControlling solvent and ancillary ligands to direct acetate bridging modes.Near-infrared (NIR) luminescence, magnetic ordering.Optical waveguides, low-dimensional magnets.
Discrete Molecular ClustersUsing bulky capping ligands to terminate polymer growth.Single-Molecule Magnet (SMM) behavior, enhanced luminescence quantum yield.High-density data storage, bio-imaging probes.

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional synthesis methods for Neodymium(III) acetate hydrate often involve dissolving neodymium oxide in acetic acid, which can be energy-intensive. The future of chemical synthesis is intrinsically linked to the principles of green chemistry, mandating the development of more sustainable and environmentally benign routes.

Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding or milling), offers a compelling alternative. This solvent-free or liquid-assisted grinding approach can reduce reaction times, minimize solvent waste, and sometimes yield unique polymorphs or phases not accessible through solution-based methods. Research into the mechanochemical synthesis of Neodymium(III) acetate hydrate from neodymium oxide and solid acetic acid (or its derivatives) could significantly enhance the sustainability of its production.

Further research could explore:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating.

Sonochemical methods: Utilizing ultrasound to induce cavitation can enhance reaction rates and yields.

Bio-derived solvents and reagents: Employing acetic acid derived from biomass fermentation would reduce the reliance on fossil fuel feedstocks.

Table 2: Comparison of Synthetic Routes for Neodymium(III) Acetate Hydrate

Synthetic RouteTypical ConditionsAdvantagesSustainability ChallengesFuture Research Focus
Conventional Solution SynthesisNd₂O₃ in aqueous acetic acid, heating.Well-established, high purity.High energy consumption, solvent waste.Use of bio-derived acetic acid, energy-efficient heating.
Mechanochemical SynthesisBall-milling of Nd₂O₃ and a solid acid source.Solvent-free/reduced solvent, lower energy, rapid.Control of stoichiometry and hydration state.Optimization of milling parameters, in-situ reaction monitoring.
Microwave-Assisted SynthesisReactants in a microwave-transparent solvent.Rapid heating, shorter reaction times.Requires specialized equipment, solvent selection.Development of continuous-flow microwave reactors.

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the formation mechanism of Neodymium(III) acetate hydrate is crucial for controlling its properties, such as crystal size, morphology, and degree of hydration. Advanced in-situ spectroscopic techniques provide a window into the reaction as it happens, moving beyond the traditional approach of analyzing only the final product.

Applying techniques like in-situ Raman and Fourier-Transform Infrared (FTIR) spectroscopy could allow for real-time tracking of the coordination environment of the Nd³⁺ ion. Researchers could monitor the vibrational modes of the acetate ligands and water molecules as they coordinate to the metal center, providing insights into the kinetics of complexation and crystallization. This is particularly valuable for optimizing novel synthetic routes like mechanochemistry, where reaction intermediates can be transient and difficult to isolate.

In-situ X-ray diffraction (XRD) , especially using synchrotron sources, can follow the evolution of the crystalline phases during synthesis. This would be instrumental in identifying intermediate phases and understanding the transformation pathways to the final product. Combining these techniques would provide a comprehensive, time-resolved picture of the synthesis process, enabling precise control over the material's final characteristics.

Table 3: In-Situ Techniques for Monitoring Neodymium(III) Acetate Hydrate Synthesis

TechniqueInformation ProvidedResearch Application
In-Situ Raman SpectroscopyChanges in Nd-O bond vibrations, ligand coordination modes, hydration state.Monitoring crystallization kinetics, identifying polymorphic transitions.
In-Situ FTIR SpectroscopyTracking carboxylate stretching frequencies to observe binding (monodentate, bidentate, bridging).Understanding ligand exchange and complex formation mechanisms.
In-Situ Synchrotron XRDReal-time evolution of crystalline phases from amorphous precursors or intermediates.Elucidating reaction pathways, optimizing conditions to target specific crystal structures.
In-Situ UV-Vis SpectroscopyMonitoring changes in the hypersensitive f-f transitions of Nd³⁺, which are sensitive to the coordination environment.Studying speciation in solution prior to crystallization.

Integration with Machine Learning and Artificial Intelligence for Materials Discovery

The vast parameter space of chemical synthesis and materials design presents a significant challenge for traditional trial-and-error experimentation. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate materials discovery.

For Neodymium(III) acetate hydrate, ML models can be trained on existing experimental data to predict reaction outcomes. By inputting parameters such as reactant concentrations, temperature, pH, and solvent, an AI algorithm could predict the resulting product's properties, such as its hydration state, crystal size, or even its luminescent quantum yield. This predictive capability can guide researchers toward the most promising experimental conditions, saving significant time and resources.

Table 4: Hypothetical Machine Learning Model for Neodymium(III) Acetate Hydrate Synthesis

Input Features (Descriptors)Output (Predicted Property)Potential ML AlgorithmResearch Goal
Reactant ratios, temperature, pH, solvent polarity, reaction time.Crystal phase and hydration number (e.g., mono-, tetrahydrate).Classification (e.g., Support Vector Machine, Random Forest).Targeted synthesis of specific hydrates.
Synthesis parameters, ancillary ligand structure.Luminescence emission wavelength and quantum yield.Regression (e.g., Neural Network, Gradient Boosting).Discovery of highly luminescent materials for optical applications.
Composition of hybrid material (e.g., % Nd, matrix type).Photocatalytic efficiency.Regression (e.g., Kernel Ridge Regression).Optimization of Nd-doped catalysts.

Synergistic Effects in Hybrid Materials Incorporating Neodymium(III) Acetate Hydrate

While Neodymium(III) acetate hydrate has its own set of properties, its role as a precursor for creating advanced hybrid materials is a particularly exciting frontier. By incorporating Nd³⁺ ions into various host matrices, it is possible to create materials where the whole is greater than the sum of its parts, exhibiting synergistic effects that enhance performance.

A key area of future research is in photocatalysis. Doping wide-bandgap semiconductors like titanium dioxide (TiO₂) with neodymium has been shown to enhance photocatalytic activity under visible light. The Nd³⁺ ions can act as electron traps and promote upconversion processes, improving the efficiency of charge separation and increasing the generation of reactive oxygen species. Future work will focus on elucidating the precise mechanism of this enhancement and exploring other semiconductor hosts.

Another promising direction is the development of luminescent polymer composites. By dispersing Neodymium(III) acetate hydrate or its derivatives into transparent polymer matrices, researchers can create materials that combine the processability of polymers with the sharp, near-infrared (NIR) emission of neodymium. These materials could find applications in optical amplification, NIR light-emitting diodes (LEDs), and anti-counterfeiting technologies. The challenge lies in achieving homogeneous dispersion and ensuring efficient energy transfer from the host matrix to the Nd³⁺ ions.

Table 5: Research Directions for Neodymium(III) Acetate Hydrate in Hybrid Materials

Hybrid Material SystemHost MatrixRole of NeodymiumSynergistic EffectPotential Application
PhotocatalystTiO₂, ZnO, g-C₃N₄DopantEnhanced visible light absorption, improved charge separation.Environmental remediation, water splitting.
Luminescent PolymerPMMA, PolystyreneEmissive CenterCombines NIR emission with polymer flexibility and processability.Optical fibers, NIR displays, security inks.
Upconverting NanoparticlesNaYF₄ Core-ShellSensitizer/DopantConverts NIR excitation to visible or UV emission.Bio-imaging, photodynamic therapy.
Magnetic CompositesSilica (B1680970), CarbonMagnetic CenterParamagnetic properties integrated into a stable, high-surface-area support.Contrast agents for MRI, targeted drug delivery.

Expansion into Quantum Information Science Applications

Perhaps the most forward-looking research direction for Neodymium(III) acetate hydrate lies in the realm of quantum information science (QIS). Lanthanide ions, with their partially filled 4f orbitals shielded by outer electrons, possess unique electronic and magnetic properties that make them promising candidates for qubits, the fundamental units of quantum computers.

The Nd³⁺ ion has a non-zero nuclear spin and electronic spin, which can be manipulated using magnetic fields and microwave pulses. The coordination environment provided by the acetate and hydrate ligands in the crystal structure is crucial, as it determines the symmetry around the Nd³⁺ ion and influences the spin-state energies and, critically, the spin coherence times. A key goal of future research is to design and synthesize neodymium complexes, potentially starting from Neodymium(III) acetate hydrate, that maximize these coherence times by minimizing interactions with the surrounding environment that lead to decoherence.

This could involve:

Synthesizing isotopically pure Neodymium(III) acetate hydrate to reduce nuclear spin noise.

Creating dilute crystals where Nd³⁺ ions are doped into a non-magnetic, isostructural host lattice to minimize magnetic interactions between Nd³⁺ centers.

Chemically modifying the coordination sphere to create specific crystal field environments that protect the quantum states.

The exploration of Neodymium(III) acetate hydrate and related molecular compounds as single-molecule magnets (SMMs) is a stepping stone toward their use as molecular qubits. Success in this area would position simple coordination compounds at the forefront of the quest to build scalable and robust quantum computing hardware.

Q & A

Basic: What are the recommended methods for synthesizing high-purity Neodymium(III) acetate hydrate in laboratory settings?

Answer:
Neodymium(III) acetate hydrate is typically synthesized via coprecipitation in aqueous media. A controlled pH (often acidic) and stoichiometric ratios of neodymium precursors (e.g., Nd₂O₃) to acetic acid are critical. The hydration state (e.g., hexahydrate vs. pentahydrate) can be regulated by adjusting drying temperatures and monitored using thermogravimetric analysis (TGA). For instance, highlights the importance of pH and surface ion chemistry in determining final product purity and crystallinity . Post-synthesis, storage in desiccators is recommended due to its hygroscopic nature .

Basic: How should researchers characterize the hydration state and thermal stability of Neodymium(III) acetate hydrate?

Answer:
Key techniques include:

  • Thermogravimetric Analysis (TGA): Quantifies water loss at specific temperatures (e.g., dehydration above 100°C) .
  • X-ray Diffraction (XRD): Confirms crystalline structure and hydration-dependent phase changes .
  • FT-IR Spectroscopy: Identifies acetate ligand coordination and O–H stretching modes from water .
    provides solubility data in water and alcohols, which complements stability assessments under varying solvent conditions .

Advanced: How can researchers resolve contradictions in the crystalline structure of Neodymium(III) acetate hydrate-derived nanomaterials reported in different studies?

Answer:
Discrepancies often arise from differences in synthesis pH, counterions, or hydration states. For example, demonstrates that while lanthanide cation radii predict general trends, surface chemistry (e.g., acetate vs. chloride ligands) and pH critically influence nanocrystal structure. To resolve contradictions:

  • Compare synthesis protocols (e.g., aqueous vs. organic media).
  • Use in-situ XRD or TEM to track structural evolution during synthesis.
  • Validate results with elemental analysis (e.g., ICP-MS) to rule out impurities .

Advanced: What mechanistic role does Neodymium(III) acetate hydrate play in catalytic applications, and how can its efficiency be optimized?

Answer:
As a Lewis acid catalyst, Nd³⁺ coordinates with organic substrates (e.g., in polymerization or cross-coupling reactions). Efficiency depends on:

  • Ligand Environment: Acetate ligands modulate Lewis acidity; replacing them with stronger donors (e.g., β-diketonates) enhances activity .
  • Hydration State: Dehydrated forms (e.g., anhydrous Nd(CH₃COO)₃) often show higher catalytic activity but require inert atmospheres .
    notes its use in petroleum and automotive catalysts, suggesting bench-scale testing under controlled humidity and temperature .

Basic: What are the solubility properties of Neodymium(III) acetate hydrate in common solvents, and how do they impact experimental design?

Answer:
The compound is highly soluble in water (26.2 g/100 mL at 20°C) and polar solvents like ethanol . This solubility facilitates homogeneous reaction conditions in catalysis or nanoparticle synthesis. However, moisture sensitivity necessitates anhydrous solvent preparation (e.g., dried ethanol) for reactions requiring controlled hydration .

Advanced: How do hydration states of Neodymium(III) acetate hydrate affect its performance in synthesizing upconversion nanoparticles (UCNPs)?

Answer:
Hydration influences precursor reactivity in thermal decomposition syntheses. For example:

  • Hexahydrate forms (Nd(CH₃COO)₃·6H₂O) release water at ~150°C, altering reaction kinetics and nanoparticle crystallinity.
  • Anhydrous forms enable higher-temperature syntheses (e.g., 300°C) for smaller, monodisperse UCNPs .
    details its use with yttrium/ytterbium acetates in UCNP synthesis, emphasizing stoichiometric control to avoid phase segregation .

Basic: What safety protocols are essential when handling Neodymium(III) acetate hydrate in the laboratory?

Answer:

  • Storage: Airtight containers with desiccants to prevent moisture absorption .
  • Personal Protective Equipment (PPE): Gloves and goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods during heating to avoid inhalation of acetic acid vapors .
    ’s safety data sheet (SDS) provides additional guidelines, including emergency procedures for accidental exposure .

Advanced: How can researchers address discrepancies in reported solubility data for Neodymium(III) acetate hydrate across different studies?

Answer:
Variations often stem from differences in hydration states or measurement conditions (temperature, solvent purity). To reconcile

  • Standardize hydration states via TGA before solubility tests.
  • Replicate experiments using ultra-pure solvents (e.g., HPLC-grade water) .
    ’s solubility table serves as a baseline but should be cross-checked with recent peer-reviewed studies .

Advanced: What spectroscopic techniques are most effective for studying the coordination chemistry of Neodymium(III) acetate hydrate in solution?

Answer:

  • UV-Vis-NIR Spectroscopy: Probes f-f transitions of Nd³⁺ (e.g., ~580 nm, ~740 nm bands) to assess ligand field effects.
  • EXAFS/XANES: Reveals Nd–O bond distances and acetate coordination geometry.
  • NMR (¹H, ¹³C): Tracks acetate ligand dynamics in solution, though paramagnetic Nd³⁺ broadens signals, requiring low-temperature setups .

Basic: What are the industrial and academic research applications of Neodymium(III) acetate hydrate beyond catalysis?

Answer:

  • Nanoparticle Synthesis: Precursor for magnetic, luminescent, or catalytic nanomaterials .
  • Bioimaging: Dopant in upconversion probes for near-infrared imaging .
  • Material Science: Component in thin-film coatings or perovskite solar cells .

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